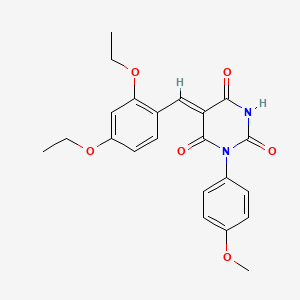![molecular formula C18H18ClN3O B5985627 N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B5985627.png)
N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as OXA or OXA-M and belongs to the family of oxadiazoles.
Mechanism of Action
The exact mechanism of action of N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. It has also been found to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation. It has also been shown to induce apoptosis in cancer cells and reduce the growth of tumors.
Advantages and Limitations for Lab Experiments
N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine has several advantages for lab experiments. It is relatively easy to synthesize and has good stability under normal laboratory conditions. It also exhibits excellent anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a potential drug candidate for the treatment of various diseases. However, its limitations include its relatively high cost and limited availability in some regions.
Future Directions
There are several future directions for the research and development of N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine. One potential direction is to further investigate its anti-cancer properties and its potential as a chemotherapeutic agent. Another potential direction is to study its effects on the immune system and its potential as an immunomodulatory agent. Additionally, further research could be conducted to optimize the synthesis method and improve the yield of the compound.
Synthesis Methods
The synthesis of N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine involves the reaction of 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde with N-methyl-2-phenylethanamine in the presence of a reducing agent such as sodium borohydride. The reaction takes place under mild conditions and yields the desired product in good to excellent yields.
Scientific Research Applications
N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine has been extensively studied for its potential applications in various fields. It has been found to exhibit excellent anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Properties
IUPAC Name |
N-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-22(11-10-14-6-3-2-4-7-14)13-17-20-18(21-23-17)15-8-5-9-16(19)12-15/h2-9,12H,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNXFIRJRCPZMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC2=NC(=NO2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5985547.png)
![4-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5985555.png)
![N-(4-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)-2-furamide](/img/structure/B5985560.png)

![2-[(2-{2-[(1-bromo-2-naphthyl)oxy]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol](/img/structure/B5985579.png)
![N-[2-(1-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B5985581.png)
![1,2-dihydro-5-acenaphthylenyl[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5985583.png)

amino]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5985593.png)
![4-[(4-methyl-1-piperazinyl)carbonyl]-1-propyl-2-pyrrolidinone](/img/structure/B5985596.png)
![1-(2-bromobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B5985597.png)
![N-cyclopropyl-N'-[2-(4-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5985599.png)
![4-aminobenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5985615.png)
![(3S*,4S*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5985623.png)
